2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- is a heterocyclic compound that contains an oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- typically involves the reaction of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with appropriate reagents under controlled conditions. One common method includes the use of phenyl hydrazine derivatives and 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which are refluxed in methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and regioselective halogenation have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions often involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- include:
Quinazoline derivatives: Known for their anticancer properties.
Benzoxazinone derivatives: Exhibiting various pharmacological activities such as anti-inflammatory and antibacterial effects.
Properties
CAS No. |
155959-02-7 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-phenyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(12)13-9(11(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MWEMBYPHEGIBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.